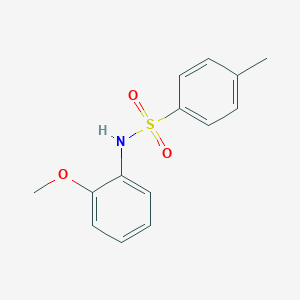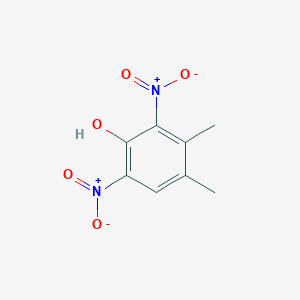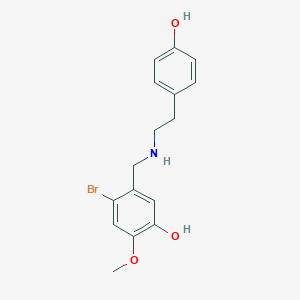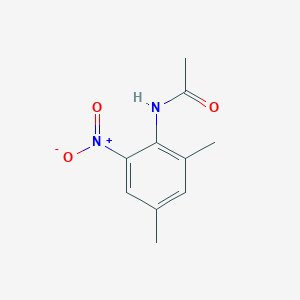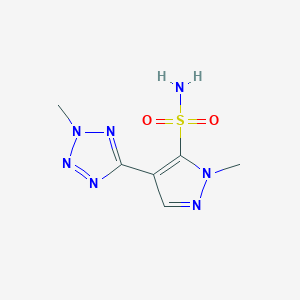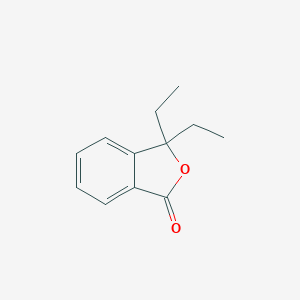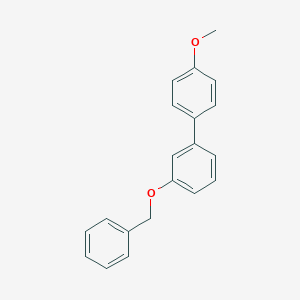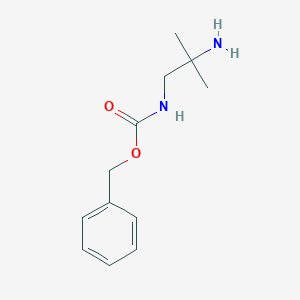
N,N-Dimethyl-3,4-dinitroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyl-3,4-dinitroaniline (DMNA) is a yellow crystalline compound that is widely used in scientific research. It is a member of the dinitroaniline family of herbicides and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Wirkmechanismus
N,N-Dimethyl-3,4-dinitroaniline acts as a microtubule inhibitor, disrupting the formation and function of microtubules in cells. This leads to the inhibition of cell division and growth, making it an effective herbicide and potential anti-cancer agent.
Biochemical and Physiological Effects
N,N-Dimethyl-3,4-dinitroaniline has been shown to have a range of biochemical and physiological effects, including inducing apoptosis (programmed cell death) in cancer cells, disrupting the cytoskeleton of cells, and causing oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N,N-Dimethyl-3,4-dinitroaniline in lab experiments is its well-established mechanism of action and ability to selectively target microtubules. However, its toxicity and potential side effects must be carefully considered, and alternative compounds may be more suitable for certain applications.
Zukünftige Richtungen
There are many potential future directions for research on N,N-Dimethyl-3,4-dinitroaniline, including investigating its use as a treatment for cancer, exploring its potential as a tool for studying the cytoskeleton of cells, and developing new herbicides based on its structure and mechanism of action. Additionally, further research is needed to fully understand its biochemical and physiological effects and potential limitations.
Synthesemethoden
N,N-Dimethyl-3,4-dinitroaniline can be synthesized through a multi-step process involving the reaction of 3,4-dinitroaniline with dimethyl sulfate in the presence of a strong base such as sodium hydroxide. The resulting product is then purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
N,N-Dimethyl-3,4-dinitroaniline has been used in various scientific research applications, including as a reference compound for the development of new herbicides, as a tool for investigating the cytoskeleton of cells, and as a potential treatment for certain types of cancer.
Eigenschaften
CAS-Nummer |
35998-95-9 |
|---|---|
Produktname |
N,N-Dimethyl-3,4-dinitroaniline |
Molekularformel |
C8H9N3O4 |
Molekulargewicht |
211.17 g/mol |
IUPAC-Name |
N,N-dimethyl-3,4-dinitroaniline |
InChI |
InChI=1S/C8H9N3O4/c1-9(2)6-3-4-7(10(12)13)8(5-6)11(14)15/h3-5H,1-2H3 |
InChI-Schlüssel |
WVNFNDMQVLUXPB-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC(=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Kanonische SMILES |
CN(C)C1=CC(=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Andere CAS-Nummern |
35998-95-9 |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



